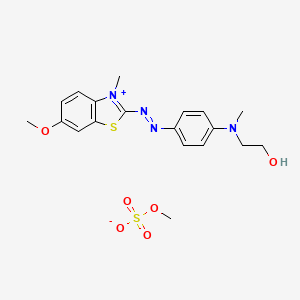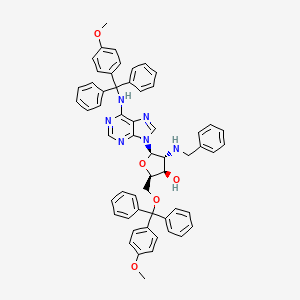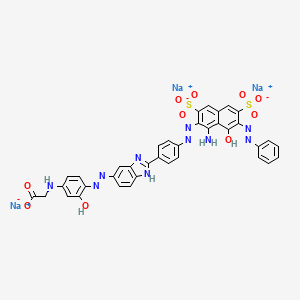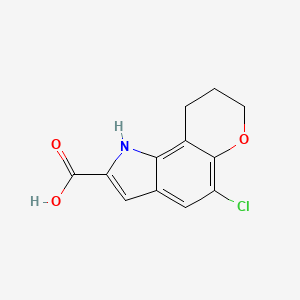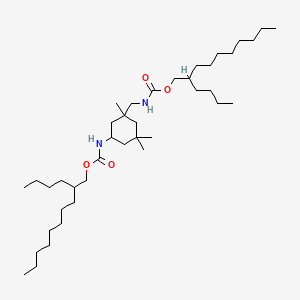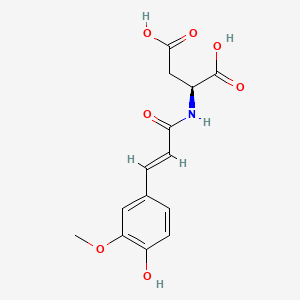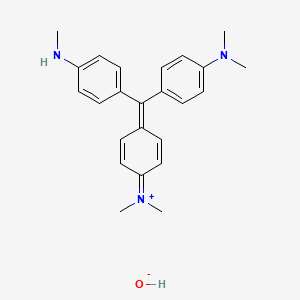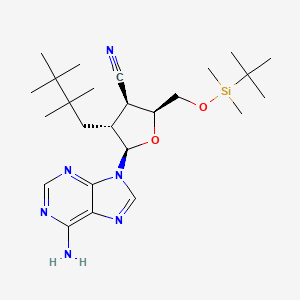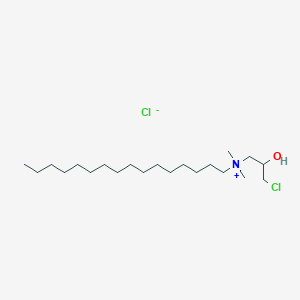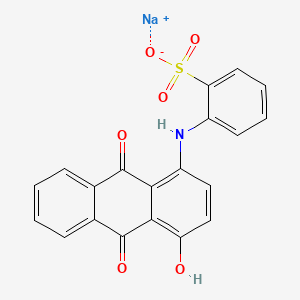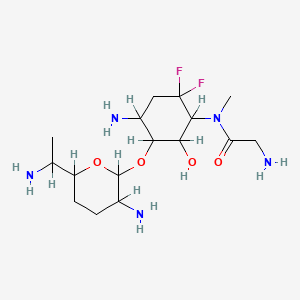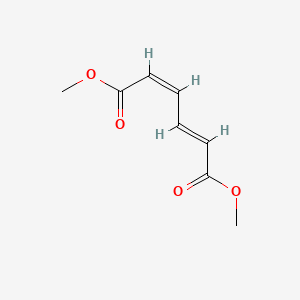
Dimethyl cis,trans-muconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid It is a diester of muconic acid, featuring two ester functional groups attached to a conjugated diene system
Preparation Methods
Dimethyl cis,trans-muconate can be synthesized through various methods. One common approach involves the enzymatic synthesis of muconic acid derivatives, followed by esterification. For instance, muconic acid can be esterified with methanol in the presence of an acid catalyst to produce dimethyl muconate . Another method involves the iodine-catalyzed isomerization of dimethyl cis,cis-muconate to the cis,trans form . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, such as using specific solvents and catalysts to facilitate the isomerization process .
Chemical Reactions Analysis
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to different geometric forms using catalysts like iodine.
Reduction: It can be reduced to produce saturated compounds, such as adipic acid.
Polymerization: The compound can be polymerized to form unsaturated polyesters, which are valuable in the production of bio-based polymers.
Common reagents used in these reactions include iodine for isomerization and various reducing agents for reduction reactions. The major products formed from these reactions include different isomers of muconate and saturated compounds like adipic acid .
Scientific Research Applications
Dimethyl cis,trans-muconate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl cis,trans-muconate involves its interaction with various catalysts and reagents. For example, in the iodine-catalyzed isomerization, iodine interacts with the double bonds of the muconate, facilitating the isomerization process . The compound’s alkene functionality plays a crucial role in its reactivity and the formation of different products .
Comparison with Similar Compounds
Dimethyl cis,trans-muconate can be compared with other similar compounds, such as:
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which can be isomerized to the cis,trans form.
Dimethyl trans,trans-muconate: This isomer has different geometric properties and reactivity compared to the cis,trans form.
Fumaric acid: A dicarboxylic acid with similar applications in polymer synthesis.
Maleic anhydride: Another compound used in the production of unsaturated polyesters.
This compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form .
Properties
CAS No. |
692-92-2 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
InChI Key |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
Isomeric SMILES |
COC(=O)/C=C/C=C\C(=O)OC |
Canonical SMILES |
COC(=O)C=CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


